Gibberellin A95
CAS No.: 78259-50-4
VCID: VC0196272
Molecular Formula: C19H22O5
Molecular Weight: 330.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Gibberellin A95, also known as GA95, is a gibberellin monocarboxylic acid and a C19-gibberellin . These C19-gibberellins feature a carboxyl group at the 6-position . GA95 has been reported in Prunus cerasus (sour cherry) and Prunus persica (peach) . Gibberellins, in general, are plant hormones that regulate various developmental processes, including stem elongation, germination, dormancy, and flowering . They are synthesized via the terpenoid pathway in plastids and modified in the endoplasmic reticulum and cytosol . As of 2020, there are 136 identified GAs from plants, fungi, and bacteria . Gibberellin A95 is an extremely weak basic (essentially neutral) compound . Its molecular formula is C19H22O5, with an average molecular weight of 330.375 g/mol . The IUPAC name for Gibberellin A95 is 5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadec-13-ene-9-carboxylic acid . Other identifiers include the CAS number 78259-50-4 and the ChEBI ID CHEBI:175223 . Gibberellic acid (GA3), the first gibberellin to be structurally characterized, is another well-known gibberellin . It regulates plant development and growth processes, including seed development and germination, stem and root growth, and cell division . The bioactive gibberellins, such as GA1, GA3, GA4, and GA7, share common structural traits, including a hydroxyl group on C-3β, a carboxyl group on carbon 6, and a lactone between carbons 4 and 10 . |
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CAS No. | 78259-50-4 |
Product Name | Gibberellin A95 |
Molecular Formula | C19H22O5 |
Molecular Weight | 330.4 g/mol |
IUPAC Name | (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
Standard InChI | InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,6,11-13,23H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1 |
Standard InChIKey | UXLXLQYIDWLPKX-KQBHUUJHSA-N |
SMILES | CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |
Canonical SMILES | CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |
Purity | > 95% |
Synonyms | 4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene, gibb-3-ene-1,10-dicarboxylic Acid Deriv.; GA95; NSC 224287 |
PubChem Compound | 101995857 |
Last Modified | Apr 15 2024 |
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